Odor Detection Threshold: 6 ppm for 2-Propylfuran Versus 0.005 ppm for Vinyl Propyl Ketone in Edible Oil Matrix
2-Propylfuran exhibits an odor detection threshold of 6 ppm when spiked into bland edible oil and evaluated by a 15–18 member trained taste panel using a 50% detection criterion [1]. In the same study, vinyl propyl ketone (a structurally distinct but application-relevant comparator) demonstrated a markedly lower threshold of 0.005 ppm, indicating approximately 1,200-fold higher odor potency [2]. This establishes 2-propylfuran as a moderate-impact, subtle background note rather than a dominant odorant.
| Evidence Dimension | Odor detection threshold in edible oil |
|---|---|
| Target Compound Data | 6 ppm |
| Comparator Or Baseline | Vinyl propyl ketone: 0.005 ppm; Vinyl propyl carbinol: 0.5 ppm |
| Quantified Difference | 2-Propylfuran threshold is 1,200× higher (lower potency) than vinyl propyl ketone |
| Conditions | Bland edible oil matrix; 15–18 member trained panel; 50% detection criterion; 1971 JAOCS study |
Why This Matters
Procurement decisions for flavor formulations must account for odor potency: 2-propylfuran provides a mild, controllable nutty nuance, whereas lower-threshold alternatives would dominate the aroma profile at equivalent concentrations, risking sensory imbalance.
- [1] Evans, C. D., Moser, H. A., & List, G. R. (1971). Odor and flavor responses to additives in edible oils. Journal of the American Oil Chemists' Society, 48(9), 495–498. View Source
- [2] Evans, C. D., Moser, H. A., & List, G. R. (1971). Odor and flavor responses to additives in edible oils. Journal of the American Oil Chemists' Society, 48(9), 495–498. (p. 497: threshold values table) View Source
